molecular formula C13H22N2O2 B7634420 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one

4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one

Cat. No. B7634420
M. Wt: 238.33 g/mol
InChI Key: MPTIWJYSRSGPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one, also known as CPPD, is a chemical compound that belongs to the class of diazepanes. It has a unique structure that makes it an important molecule for scientific research. CPPD has been synthesized using different methods and has been found to have various biochemical and physiological effects.

Mechanism of Action

4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA(A) receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects
4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has been found to have various biochemical and physiological effects. It has been shown to induce anxiolytic, sedative, and hypnotic effects in animal models. 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has also been shown to have anticonvulsant and muscle relaxant effects. Furthermore, 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has been found to affect the levels of neurotransmitters such as GABA, dopamine, and serotonin in the brain.

Advantages and Limitations for Lab Experiments

4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has several advantages as a tool for scientific research. It has a unique structure that allows it to act as a ligand for the benzodiazepine receptor and as a tool for studying the GABA(A) receptor. 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has also been extensively studied and has a well-established mechanism of action. However, 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one also has some limitations. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain stable blood levels. Furthermore, 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has been found to have some toxic effects, including liver damage and cognitive impairment.

Future Directions

4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has several potential future directions for scientific research. One direction is to study the effects of 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one on different types of anxiety and sleep disorders. Another direction is to investigate the potential therapeutic uses of 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one, such as in the treatment of epilepsy and muscle spasms. Furthermore, future research could focus on developing new synthesis methods for 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one and modifying its structure to enhance its pharmacological properties.
Conclusion
In conclusion, 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one is a chemical compound that has been extensively studied in scientific research due to its unique structure and properties. It has been synthesized using different methods and has been found to have various biochemical and physiological effects. 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one acts as a positive allosteric modulator of the GABA(A) receptor and has anxiolytic, sedative, and hypnotic effects. 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has several advantages as a tool for scientific research, but also has some limitations. Future research could focus on studying the effects of 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one on different types of disorders and developing new synthesis methods and modifications to enhance its pharmacological properties.

Synthesis Methods

4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has been synthesized using different methods, including the reaction between cyclopropylacetic acid and propylamine, followed by cyclization and acylation. Another method involves the reaction between cyclopropylacetic anhydride and propylamine, followed by cyclization and reduction. The purity and yield of the synthesized 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one depend on the method used and the reaction conditions.

Scientific Research Applications

4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has been extensively used in scientific research due to its unique structure and properties. It has been used as a ligand for the benzodiazepine receptor and as a tool for studying the GABA(A) receptor. 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has also been used to study the effects of benzodiazepines on the central nervous system and their role in anxiety and sleep disorders. Furthermore, 4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one has been used to study the effects of benzodiazepines on memory and learning.

properties

IUPAC Name

4-(2-cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-2-6-14-7-3-8-15(10-13(14)17)12(16)9-11-4-5-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTIWJYSRSGPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCN(CC1=O)C(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Cyclopropylacetyl)-1-propyl-1,4-diazepan-2-one

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